molecular formula C15H22N2S B2595003 N-(5-methylheptyl)-1,3-benzothiazol-2-amine CAS No. 379729-46-1

N-(5-methylheptyl)-1,3-benzothiazol-2-amine

Cat. No. B2595003
CAS RN: 379729-46-1
M. Wt: 262.42
InChI Key: HNZDXUSWDYGVKH-UHFFFAOYSA-N
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Description

N-(5-methylheptyl)-1,3-benzothiazol-2-amine is a synthetic compound that has been the subject of scientific research due to its potential therapeutic properties. This compound belongs to the class of synthetic cannabinoids, which are compounds that act on the same receptors as natural cannabinoids found in the cannabis plant. Synthetic cannabinoids have been studied extensively for their potential use in treating various medical conditions, including chronic pain, multiple sclerosis, and cancer.

Mechanism of Action

The mechanism of action of N-(5-methylheptyl)-1,3-benzothiazol-2-amine is similar to that of natural cannabinoids found in the cannabis plant. It acts on the CB1 and CB2 receptors, which are found throughout the body, including in the brain, immune system, and nervous system. By activating these receptors, this compound can help to modulate pain, inflammation, and other physiological processes.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. Studies have shown that it can help to reduce pain and inflammation, modulate immune function, and regulate appetite and metabolism. It has also been shown to have neuroprotective properties, which could make it a potential treatment for neurological disorders such as multiple sclerosis and Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(5-methylheptyl)-1,3-benzothiazol-2-amine in lab experiments is its potency and selectivity. It has a high affinity for the CB1 and CB2 receptors, which makes it a useful tool for studying the effects of cannabinoid receptor activation. However, one of the limitations of using synthetic cannabinoids like this compound in lab experiments is that they can have different effects than natural cannabinoids found in the cannabis plant. This can make it difficult to extrapolate results from lab experiments to real-world applications.

Future Directions

There are several potential future directions for research on N-(5-methylheptyl)-1,3-benzothiazol-2-amine. One area of interest is its potential use as a treatment for neurological disorders such as multiple sclerosis and Alzheimer's disease. Another potential direction is its use in combination with other compounds to enhance its therapeutic effects. Additionally, further research is needed to better understand the long-term effects of synthetic cannabinoids like this compound on the body and brain.

Synthesis Methods

The synthesis of N-(5-methylheptyl)-1,3-benzothiazol-2-amine involves several steps. First, 1,3-benzothiazol-2-amine is reacted with 5-methylheptanoyl chloride in the presence of a base to form the corresponding amide. This amide is then reduced using a reducing agent such as lithium aluminum hydride to form the final product, this compound.

Scientific Research Applications

N-(5-methylheptyl)-1,3-benzothiazol-2-amine has been studied extensively for its potential therapeutic properties. One of the main areas of research has been its potential use as a treatment for chronic pain. Studies have shown that synthetic cannabinoids like this compound can activate the same receptors as natural cannabinoids found in the cannabis plant, which can help to alleviate pain.

properties

IUPAC Name

N-(5-methylheptyl)-1,3-benzothiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2S/c1-3-12(2)8-6-7-11-16-15-17-13-9-4-5-10-14(13)18-15/h4-5,9-10,12H,3,6-8,11H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNZDXUSWDYGVKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)CCCCNC1=NC2=CC=CC=C2S1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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